molecular formula C23H20F6N4O2 B2657743 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 1025724-72-4

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine

Cat. No. B2657743
CAS RN: 1025724-72-4
M. Wt: 498.429
InChI Key: ANLKTRTXQJHMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring and a piperidine ring. The 3,5-bis(trifluoromethyl)phenyl group is a common motif in medicinal chemistry due to its ability to modulate the electronic properties of a molecule .

Scientific Research Applications

Novel Bis(pyrazole-benzofuran) Hybrids

A study on novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives revealed their potent antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans. One compound exhibited significant biofilm inhibition activities surpassing Ciprofloxacin and showed excellent MurB enzyme inhibitory activity, which could have implications for bacterial resistance management (Mekky & Sanad, 2020).

Antiviral and Cytotoxic Agents

Another research explored the antiviral and antitumor activities of 3,5-bis(arylidene)-4-piperidones and their fused pyridines. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with a broad spectrum of antitumor activity, indicating potential for developing new therapeutic agents (El-Subbagh et al., 2000).

Aurora Kinase Inhibitor

Research on Aurora kinase inhibitors identified compounds that could be useful in treating cancer due to their ability to inhibit Aurora A. This discovery opens the door to developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibitor

A study identified potent and orally available glycine transporter 1 (GlyT1) inhibitors, showcasing their potential in modulating neurotransmitter systems for therapeutic purposes (Yamamoto et al., 2016).

CB1 Receptors Imaging Agent

The synthesis and evaluation of a potential imaging agent for CB1 receptors using PET technology highlight the importance of such compounds in studying and understanding cannabinoid receptor distribution and function in the brain (Kumar et al., 2004).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been studied as potent growth inhibitors of drug-resistant bacteria .

properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F6N4O2/c24-22(25,26)17-8-14(9-18(11-17)23(27,28)29)13-32-6-4-15(5-7-32)20-12-21(31-30-20)16-2-1-3-19(10-16)33(34)35/h1-3,8-12,15H,4-7,13H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLKTRTXQJHMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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